![molecular formula C17H19N3O3S B2952841 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide CAS No. 838874-04-7](/img/structure/B2952841.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide is a compound that features an imidazole ring, a naphthalene moiety, and a sulfonamide group
作用机制
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, where the imidazole ring is reacted with a suitable alkyl halide.
Introduction of the Naphthalene Moiety: The naphthalene moiety is attached through a sulfonation reaction, where the naphthalene ring is reacted with sulfuric acid to form the sulfonamide group.
Methoxylation: The final step involves the methoxylation of the naphthalene ring to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity .
化学反应分析
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or naphthoquinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide has several scientific research applications:
相似化合物的比较
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the naphthalene and sulfonamide groups.
4-Methoxy-1-naphthalenesulfonamide: Similar structure but lacks the imidazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide is unique due to its combination of an imidazole ring, a naphthalene moiety, and a sulfonamide group, which confer distinct chemical and biological properties .
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-16-7-8-17(15-6-3-2-5-14(15)16)24(21,22)19-9-4-11-20-12-10-18-13-20/h2-3,5-8,10,12-13,19H,4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBQOVUMNPGWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2952758.png)
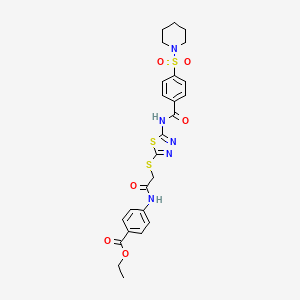
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)
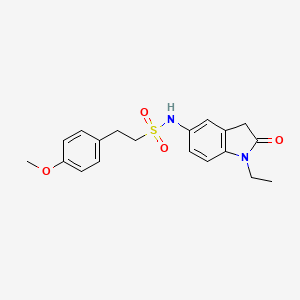
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)
![1-(azepan-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2952768.png)
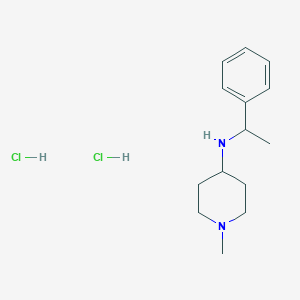
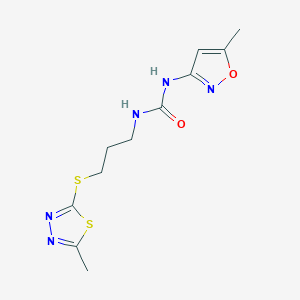
![3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B2952772.png)
![N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2952773.png)
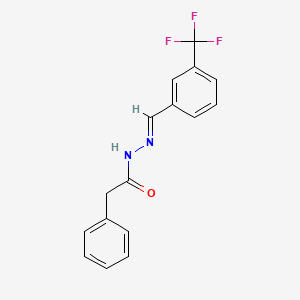
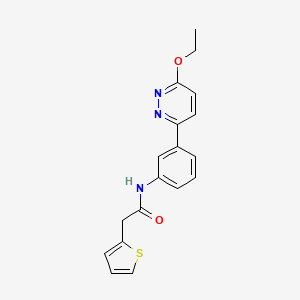
![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2952780.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2952781.png)
